molecular formula C20H18Cl2N2OS2 B12144483 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12144483
M. Wt: 437.4 g/mol
InChI Key: AOTOVFXUBDUZOJ-UHFFFAOYSA-N
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Description

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its biological activity.

Preparation Methods

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple stepsThe reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothieno pyrimidine core can bind to enzymes or receptors, modulating their activity. The 2,6-dichlorobenzyl sulfanyl group may enhance the compound’s binding affinity and specificity. The prop-2-en-1-yl group can also play a role in the compound’s overall activity by influencing its chemical properties .

Comparison with Similar Compounds

Similar compounds include other benzothieno pyrimidines and derivatives with different substituents. Compared to these compounds, 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C20H18Cl2N2OS2

Molecular Weight

437.4 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H18Cl2N2OS2/c1-2-10-24-19(25)17-12-6-3-4-9-16(12)27-18(17)23-20(24)26-11-13-14(21)7-5-8-15(13)22/h2,5,7-8H,1,3-4,6,9-11H2

InChI Key

AOTOVFXUBDUZOJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC3=C(C=CC=C3Cl)Cl)SC4=C2CCCC4

Origin of Product

United States

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